molecular formula C4H7NO3 B2485079 3-Nitrooxolane CAS No. 1506527-16-7

3-Nitrooxolane

Cat. No.: B2485079
CAS No.: 1506527-16-7
M. Wt: 117.104
InChI Key: PVFMRQLZRAMTQL-UHFFFAOYSA-N
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Description

However, the evidence details 3-Nitrophenol (CAS 554-84-7), a structurally distinct aromatic compound with a nitro group (-NO₂) attached to the phenolic ring at the meta position.

Properties

IUPAC Name

3-nitrooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFMRQLZRAMTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506527-16-7
Record name 3-nitrooxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrooxolane typically involves the nitration of oxolane derivatives. One common method is the nitration of oxolane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the oxolane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to achieve higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrooxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Nitrooxolane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .

Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These derivatives are tested for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .

Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as enzyme inhibitors, which can be useful in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 3-Nitrooxolane involves its interaction with specific molecular targets and pathways. The nitro group in this compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which can be exploited for therapeutic purposes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison of 3-Nitrophenol with Similar Compounds

Structural and Functional Group Differences

3-Nitrophenol is a nitrophenol derivative, differing from other isomers (e.g., 2-Nitrophenol, 4-Nitrophenol) in nitro group placement. Key comparisons:

Property 3-Nitrophenol 2-Nitrophenol 4-Nitrophenol
CAS No. 554-84-7 88-75-5 100-02-7
Solubility (Water) 1.3 g/L (20°C) 2.1 g/L (20°C) 1.6 g/L (20°C)
pKa 8.36 7.22 7.15
Melting Point 96°C 45°C 113°C

Key Findings :

  • Acidity: 3-Nitrophenol is less acidic than its ortho and para isomers due to reduced resonance stabilization of the conjugate base .
  • Stability: The meta position reduces intramolecular hydrogen bonding (common in 2-Nitrophenol), leading to higher melting points compared to the ortho isomer.

Key Findings :

  • 3-Nitrophenol exhibits moderate toxicity compared to 4-Nitrophenol, which has higher acute toxicity due to enhanced membrane permeability .
  • Both isomers require stringent handling protocols (e.g., immediate washing after skin contact, medical consultation for eye exposure) .

Biological Activity

3-Nitrooxolane is a nitro compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a nitro group (NO2-NO_2) attached to an oxolane ring. Nitro compounds are known for their ability to participate in redox reactions, which can lead to both beneficial and toxic effects in biological systems. The nitro group serves as a pharmacophore, influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The nitro group can induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly effective against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInduction of oxidative stress
Staphylococcus aureus16 µg/mLDisruption of cell membrane
Candida albicans64 µg/mLInhibition of ergosterol synthesis

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. The compound's ability to target hypoxic tumor environments makes it a candidate for developing hypoxia-activated prodrugs.

Case Study: Hypoxia-Activated Prodrug Development

In a study involving cancer cell lines, this compound demonstrated selective cytotoxicity towards hypoxic cancer cells compared to normoxic conditions. This selectivity is attributed to the enhanced reduction of the nitro group under low oxygen conditions, leading to the formation of reactive intermediates that induce apoptosis.

Table 2: Anticancer Efficacy in Hypoxic Conditions

Cell LineIC50 (µM)Condition
A549 (Lung Cancer)10Hypoxic
MDA-MB-231 (Breast Cancer)15Hypoxic
HeLa (Cervical Cancer)20Normoxic

The biological activity of this compound primarily revolves around the following mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form various reactive species that interact with cellular macromolecules.
  • Protein Interactions : The compound may inhibit key enzymes involved in inflammation and cancer progression by modifying their active sites.
  • Cell Signaling Modulation : Nitro compounds can influence signaling pathways related to apoptosis and inflammation, enhancing their therapeutic potential.

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